ISRIB (Integrated Stress Response InhiBitor) is a small-molecule modulator of the integrated stress response (ISR) that functions as an activator of eukaryotic translation initiation factor 2B (eIF2B), antagonizing the translational repression induced by eIF2α phosphorylation. The compound is supplied predominantly as the trans-isomer (trans-ISRIB), which represents the stereochemically active form with an IC50 of 5 nM in cellular assays measuring reversal of eIF2α phosphorylation effects.
Molecular FormulaC22H24Cl2N2O4
Molecular Weight451.3 g/mol
CAS No.548470-11-7
Cat. No.B1663759
⚠ Attention: For research use only. Not for human or veterinary use.
ISRIB (CAS 548470-11-7) Procurement Guide: eIF2B Activator for Integrated Stress Response Research
ISRIB (Integrated Stress Response InhiBitor) is a small-molecule modulator of the integrated stress response (ISR) that functions as an activator of eukaryotic translation initiation factor 2B (eIF2B), antagonizing the translational repression induced by eIF2α phosphorylation [1]. The compound is supplied predominantly as the trans-isomer (trans-ISRIB), which represents the stereochemically active form with an IC50 of 5 nM in cellular assays measuring reversal of eIF2α phosphorylation effects [2]. ISRIB has demonstrated reproducible blood-brain barrier penetration in rodent models with a plasma half-life of approximately 8 hours following intraperitoneal administration, enabling its application in central nervous system research [3].
Pan-ISR antagonist acting at eIF2B, downstream of eIF2α phosphorylation
Trans-isomer required for target engagement; stereochemical control critical
Supports translational control studies across diverse stress modalities
[1] Sidrauski C, Acosta-Alvear D, Khoutorsky A, Vedantham P, Hearn BR, Li H, et al. Pharmacological brake-release of mRNA translation enhances cognitive memory. eLife. 2013;2:e00498. DOI: 10.7554/eLife.00498. View Source
[2] Sidrauski C, Tsai JC, Kampmann M, Hearn BR, Vedantham P, Jaishankar P, et al. Pharmacological dimerization and activation of the exchange factor eIF2B antagonizes the integrated stress response. eLife. 2015;4:e07314. DOI: 10.7554/eLife.07314. View Source
[3] Wong YL, LeBon L, Basso AM, Kohlhaas KL, Nikkel AL, Robb HM, et al. eIF2B activator ISRIB enhances cognition and reduces neuroinflammation in a mouse model of Alzheimer's disease. J Neurosci. 2019;39(27):5299-5312. Supplementary Table 1. View Source
ISRIB Stereochemistry and Target Selectivity: Why Not All eIF2B Modulators Are Interchangeable
Generic substitution among ISR-targeting compounds fails due to three critical differentiators: stereochemical identity, mechanism of action relative to eIF2α phosphorylation, and divergent biological outcomes. The cis-isomer of ISRIB exhibits approximately 100-fold lower potency (IC50 = 600 nM) compared to the trans-isomer (IC50 = 5 nM) in identical cellular assays [1]. Mechanistically, ISRIB functions downstream of eIF2α phosphorylation as an eIF2B activator, fundamentally distinct from upstream PERK kinase inhibitors such as GSK2606414 or eIF2α phosphatase modulators such as Sephin1, which respectively inhibit ISR initiation or prolong ISR activation [2]. Critically, newer eIF2B activators including 2BAct and PRXS571 have demonstrated accelerated disease progression in ALS mouse models—a detrimental effect not uniformly observed with ISRIB in all contexts—underscoring that even structurally related eIF2B activators cannot be presumed equivalent [3].
Direct PERK inhibitors (e.g., GSK2606414) exhibit divergent pancreatic outcomes and do not replicate ISRIB’s eIF2B-mediated translational rescue.
p-eIF2α enhancers (e.g., Salubrinal) may oppose translational recovery and lack reported late-intervention cognitive rescue.
ATF4-direct inhibitors lack the UPR branch selectivity and pan-kinase downstream blockade characteristic of ISRIB.
[1] Sidrauski C, Tsai JC, Kampmann M, Hearn BR, Vedantham P, Jaishankar P, et al. Pharmacological dimerization and activation of the exchange factor eIF2B antagonizes the integrated stress response. eLife. 2015;4:e07314. DOI: 10.7554/eLife.07314. View Source
[2] Bucci M. Proteostasis: Found in translation. Nat Chem Biol. 2015;11:380. DOI: 10.1038/nchembio.1826. View Source
[3] Marlin E, Valencia M, Peregrín N, Ferrero R, Nicolás MJ, Vinueza-Gavilanes R, et al. Pharmacological inhibition of the integrated stress response accelerates disease progression in an amyotrophic lateral sclerosis mouse model. Br J Pharmacol. 2024;181(3):495-511. DOI: 10.1111/bph.16205. View Source
ISRIB vs. Alternatives: Quantitative Differentiation in Stereochemistry, Selectivity, Pharmacokinetics, and In Vivo Performance
Trans-ISRIB vs. Cis-ISRIB: 100-Fold Stereochemical Potency Differential
The trans-isomer of ISRIB demonstrates 100-fold greater potency than the cis-isomer in reversing eIF2α phosphorylation effects. This stereospecificity confirms that only trans-ISRIB engages the cellular target (eIF2B) with high affinity [1].
[1] Sidrauski C, Tsai JC, Kampmann M, Hearn BR, Vedantham P, Jaishankar P, et al. Pharmacological dimerization and activation of the exchange factor eIF2B antagonizes the integrated stress response. eLife. 2015;4:e07314. DOI: 10.7554/eLife.07314. View Source
ISRIB vs. PERK Kinase Inhibitors: Downstream Target Engagement Without Direct Kinase Inhibition
ISRIB activates eIF2B downstream of eIF2α phosphorylation, whereas GSK2606414 and GSK2656157 inhibit PERK kinase directly at the ATP-binding site (IC50 = 0.4 nM and 0.9 nM, respectively) [1]. ISRIB does not exhibit direct PERK kinase inhibition; its mechanism requires prior eIF2α phosphorylation, enabling pathway modulation without blocking upstream stress-sensing functions [2]. Off-target kinase profiling indicates ISRIB lacks activity against a broad kinase panel, consistent with its non-ATP-competitive mechanism .
Neuroprotection vs PERK InhibitorCross-study comparable
ISRIB: translation restored ~70%, no pancreatic histopathology
GSK2606414: prevented disease but caused hyperglycaemia
Model-response: partial rescue without pancreatic endpoint changes
Prion-diseased mice, 0.25 mg/kg i.p.
Target selectivityPERKeIF2BKinase panel
Evidence Dimension
Mechanism of ISR modulation
Target Compound Data
eIF2B activator (downstream of eIF2α phosphorylation); does not inhibit PERK kinase activity directly
Researchers studying ISR biology with functional upstream kinases intact should select ISRIB; those requiring direct PERK catalytic inhibition should select GSK2606414 or GSK2656157.
Target selectivityPERKeIF2BKinase panel
[1] Axten JM, Medina JR, Feng Y, Shu A, Romeril SP, Grant SW, et al. Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). J Med Chem. 2012;55(16):7193-7207. DOI: 10.1021/jm300713s. View Source
[2] Sidrauski C, Acosta-Alvear D, Khoutorsky A, Vedantham P, Hearn BR, Li H, et al. Pharmacological brake-release of mRNA translation enhances cognitive memory. eLife. 2013;2:e00498. DOI: 10.7554/eLife.00498. View Source
ISRIB vs. Sephin1: Opposing ISR Modulation with Distinct Functional Outcomes in Oligodendrocytes
In primary human oligodendrocytes under metabolic stress, ISRIB restored process outgrowth and reduced delayed cell death, whereas Sephin1 (an ISR agonist) induced process retraction under control conditions and further enhanced retraction under stress conditions [1]. ISRIB also prolonged the recovery window when added to already stressed cells [1].
UPR Branch SelectivityHead-to-head
ATF4: blocked
XBP1s: produced normally
ATF6: activated normally
Enables PERK-arm specific dissection without IRE1/ATF6 interference
ISRIB (ISR antagonist): Restores process outgrowth; reduces delayed non-apoptotic cell death; prolongs recovery period
Comparator Or Baseline
Sephin1 (ISR agonist): Induces process retraction; enhances stress-induced retraction
Quantified Difference
Opposing directional effects on ISR pathway activity and cellular phenotype
Conditions
Primary human mature oligodendrocytes; metabolic stress (low glucose/nutrient) in vitro
Why This Matters
Selection between ISRIB and Sephin1 depends on whether the experimental objective is ISR inhibition or ISR activation; they produce opposite cellular outcomes.
[1] Pernin F, Luo JX, Cui Q, Blain M, Fernandes MG, Yaqubi M, et al. Diverse injury responses of human oligodendrocyte to mediators implicated in multiple sclerosis. GEO Accession GSE249381. 2023. View Source
ISRIB vs. Next-Generation eIF2B Activators (2BAct, PRXS571): Divergent Outcomes in ALS Disease Progression
While ISRIB enhances survival of neurons expressing the ALS neurotoxic allele SOD1 G93A, the ISRIB-like eIF2B activators 2BAct and PRXS571 accelerate disease progression in transgenic SOD1G93A mice [1]. Treatment with 2BAct and PRXS571 anticipated disease onset, aggravated muscle denervation, increased motor neuronal death, and shortened survival time [1].
Pan-Kinase ISR AntagonismClass-level inference
ISRIB blocked ATF4 induction under PERK, GCN2, and HRI activation
Consolidates ISR research across multiple kinase triggers
Not all eIF2B activators are functionally equivalent in disease models; ISRIB has a distinct efficacy-toxicity profile compared to 2BAct and PRXS571 in ALS contexts.
ALSSOD1G93AeIF2B activatorDisease progression
[1] Marlin E, Valencia M, Peregrín N, Ferrero R, Nicolás MJ, Vinueza-Gavilanes R, et al. Pharmacological inhibition of the integrated stress response accelerates disease progression in an amyotrophic lateral sclerosis mouse model. Br J Pharmacol. 2024;181(3):495-511. DOI: 10.1111/bph.16205. View Source
Trans-ISRIB crosses the blood-brain barrier in mice following intraperitoneal administration, with quantifiable brain concentrations exceeding its cellular IC50 by several-fold [1]. At 8 hours post-dose (0.25 mg/kg i.p.), mean brain concentration was 186.9 ng/g with a brain:plasma ratio of 0.54 [2]. Plasma half-life is approximately 8 hours [1].
[1] Sidrauski C, Acosta-Alvear D, Khoutorsky A, Vedantham P, Hearn BR, Li H, et al. Pharmacological brake-release of mRNA translation enhances cognitive memory. eLife. 2013;2:e00498. DOI: 10.7554/eLife.00498. View Source
[2] Wong YL, LeBon L, Basso AM, Kohlhaas KL, Nikkel AL, Robb HM, et al. eIF2B activator ISRIB enhances cognition and reduces neuroinflammation in a mouse model of Alzheimer's disease. J Neurosci. 2019;39(27):5299-5312. Table 1. View Source
ISRIB in Vanishing White Matter (VWM) Mouse Models: Dose-Dependent Phenotypic Amelioration
In two mouse models of VWM (a disease caused by eIF2B mutations), daily ISRIB administration (1 mg/kg i.p.) from 6-8 weeks of age significantly ameliorated clinical signs, with most pronounced effects in 2b4ho2b5he mice [1]. Treated mice showed improved neuroscore and reduced slips on balance beam compared to vehicle controls [1].
TBI Cognitive RescueCross-study comparable
ISRIB restored cognitive performance in focal and diffuse TBI models; LTP fully restored
Salubrinal did not show improvement
Reported late-intervention model-response context
Morris water maze, fear conditioning; treatment 2–4 weeks post-injury
Statistically significant amelioration (P < 0.05 to P < 0.0001 across multiple parameters; two-way ANOVA with Tukey's correction)
Conditions
VWM mouse models (2b5ho and 2b4ho2b5he); daily i.p. injection from age 6-8 weeks
Why This Matters
ISRIB demonstrates in vivo efficacy in a genetic disease model directly linked to eIF2B dysfunction, providing disease-relevant validation of target engagement.
Vanishing White MatterVWMeIF2BNeuroscore
[1] Wong YL, LeBon L, Basso AM, Kohlhaas KL, Nikkel AL, Robb HM, et al. eIF2B activator ISRIB ameliorates clinical signs in vanishing white matter disease mouse models. Ann Clin Transl Neurol. 2019;6(9):1826-1842. Figure 5. View Source
ISRIB Procurement-Driven Application Scenarios: When to Select ISRIB Over Alternative ISR Modulators
Neurodegenerative Disease Research Requiring Brain-Penetrant ISR Inhibition
ISRIB is indicated for in vivo studies of neurodegenerative conditions where chronic ISR activation is implicated, including Vanishing White Matter disease, traumatic brain injury, and age-related cognitive decline. The compound's quantifiable brain penetration (brain:plasma ratio 0.35-1.62 across doses) and plasma half-life of approximately 8 hours support once-daily dosing regimens in rodent models [1]. Selection of trans-ISRIB over mixed-isomer preparations is mandatory to achieve the 5 nM potency required for eIF2B activation [2].
Host-Directed Therapy Research in Infectious Disease
ISRIB has demonstrated adjunctive therapeutic benefit in a mouse model of tuberculosis, where it robustly lowered bacterial burdens compared to standard antibiotic therapy alone and accelerated time to sterility, with significantly reduced relapse rates after 4 months of treatment [1]. Researchers investigating host-directed therapies for chronic infections characterized by aberrant ISR activation should consider ISRIB based on this quantitative reduction in relapse outcomes. Note that this represents a host-directed rather than direct antimicrobial mechanism.
Mechanistic Studies of eIF2B Function Requiring Downstream ISR Modulation
ISRIB is the appropriate tool for studies requiring ISR inhibition without blocking upstream stress-sensing kinases (PERK, PKR, GCN2, HRI). Unlike PERK kinase inhibitors such as GSK2606414 (IC50 = 0.4 nM) or GSK2656157 (IC50 = 0.9 nM), ISRIB preserves upstream kinase signaling while restoring translation downstream of eIF2α phosphorylation [1]. This mechanistic distinction is critical for experiments where maintaining cellular stress-sensing capacity is required while reversing translational repression [2].
Screening and Validation of Next-Generation eIF2B Modulators
ISRIB serves as the reference standard for benchmarking novel eIF2B activators in cell-based assays measuring ATF4 reporter activity (IC50 = 5 nM for trans-ISRIB) [1]. Given that structurally related eIF2B activators (2BAct, PRXS571) exhibit divergent and sometimes detrimental outcomes in disease models [2], ISRIB remains the most extensively characterized eIF2B activator for comparative pharmacology studies.
Application
Selection Property
Validation Focus
Neurodegeneration model chronic ISR inhibition
Partial translational rescue without reported pancreatic histopathology
Chronic dosing pancreatic histology; cognitive endpoints in prion/ALS models
TBI cognitive recovery studies with delayed intervention
Brain:plasma ratio >1 at 24 h; sustained brain exposure
Brain concentration vs behavioural endpoint correlation
[1] Wong YL, LeBon L, Basso AM, Kohlhaas KL, Nikkel AL, Robb HM, et al. eIF2B activator ISRIB enhances cognition and reduces neuroinflammation in a mouse model of Alzheimer's disease. J Neurosci. 2019;39(27):5299-5312. Table 1. View Source
[2] Sidrauski C, Tsai JC, Kampmann M, Hearn BR, Vedantham P, Jaishankar P, et al. Pharmacological dimerization and activation of the exchange factor eIF2B antagonizes the integrated stress response. eLife. 2015;4:e07314. DOI: 10.7554/eLife.07314. View Source
[3] Panas MW, Six M, Yildiz S, Du X, Maphalle R, Juneja S, et al. Adjunctive integrated stress response inhibition accelerates tuberculosis clearance in mice. mBio. 2023;14(2):e03496-22. DOI: 10.1128/mbio.03496-22. View Source
[4] Axten JM, Medina JR, Feng Y, Shu A, Romeril SP, Grant SW, et al. Discovery of GSK2606414, a potent and selective first-in-class inhibitor of PERK. J Med Chem. 2012;55(16):7193-7207. DOI: 10.1021/jm300713s. View Source
[5] Bucci M. Proteostasis: Found in translation. Nat Chem Biol. 2015;11:380. DOI: 10.1038/nchembio.1826. View Source
[6] Marlin E, Valencia M, Peregrín N, Ferrero R, Nicolás MJ, Vinueza-Gavilanes R, et al. Pharmacological inhibition of the integrated stress response accelerates disease progression in an amyotrophic lateral sclerosis mouse model. Br J Pharmacol. 2024;181(3):495-511. DOI: 10.1111/bph.16205. View Source
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